An In-Depth Technical Guide to N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE
N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is a synthetically versatile bifunctional molecule that has emerged as a critical building block in contemporary medicinal chemistry. Its structure, featuring a Boc-protected aniline moiety and a reactive 4-oxopiperidine core, offers a unique combination of stability and reactivity, making it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, allowing for precise chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important compound, with a focus on its practical utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 885274-90-8 | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Inferred from related compounds |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids. | Inferred from related compounds |
Synthesis and Mechanistic Considerations
The synthesis of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE can be approached through several strategic disconnections. A common and efficient method involves the acylation of a protected aniline derivative with a suitable piperidine precursor.
Proposed Synthetic Pathway
A logical and experimentally feasible synthesis would involve the reaction of 4-amino-N-Boc-aniline with 1-(chlorocarbonyl)-4-piperidone. This approach leverages commercially available starting materials and proceeds via a well-established nucleophilic acyl substitution mechanism.
Caption: Proposed synthesis of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE.
Experimental Protocol (Representative)
Materials:
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4-amino-N-Boc-aniline
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1-(chlorocarbonyl)-4-piperidone
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of 4-amino-N-Boc-aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
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Slowly add a solution of 1-(chlorocarbonyl)-4-piperidone (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE.
Spectroscopic Characterization (Predicted)
The structural elucidation of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE would rely on a combination of spectroscopic techniques. Based on the analysis of its constituent functional groups and data from analogous compounds, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.5 ppm. The aromatic protons of the aniline ring would appear as two doublets in the range of 7.0-7.8 ppm. The piperidine ring protons would exhibit complex multiplets between 2.5 and 4.0 ppm.
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¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl of the Boc group around 153 ppm, the amide carbonyl at approximately 165 ppm, and the ketone carbonyl of the piperidine ring near 208 ppm. The aromatic carbons would resonate in the 118-140 ppm region.
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FTIR: The infrared spectrum would be characterized by strong absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the Boc group (around 1710 cm⁻¹), the amide carbonyl (around 1670 cm⁻¹), and the ketone carbonyl (around 1730 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is dictated by its key functional groups: the Boc-protected aniline and the 4-oxopiperidine moiety.
Reactivity of the 4-Oxopiperidine Moiety
The ketone functionality of the piperidine ring is a versatile handle for a variety of chemical transformations. A particularly important reaction is reductive amination , which allows for the introduction of a wide range of substituents at the 4-position. This reaction is a cornerstone in the synthesis of many pharmaceutical agents.
Caption: Reductive amination of the 4-oxopiperidine moiety.
Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free aniline. This primary amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to build molecular complexity.
Applications as a Pharmaceutical Intermediate
The structural motif of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is found in the backbone of several classes of therapeutic agents. Its utility as a key intermediate has been demonstrated in the synthesis of:
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Opioid Analgesics: The 4-anilinopiperidine scaffold is a core component of potent opioid analgesics such as fentanyl and its analogs.[2][3] The title compound serves as a precursor to this critical pharmacophore.
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CCR5 Antagonists: These compounds are a class of antiretroviral drugs used in the treatment of HIV-1. The piperidine-aniline structure is a key element in some CCR5 antagonists.[4]
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Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors developed for cancer therapy.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE. Based on the safety data sheets (SDS) of structurally related compounds, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined reactivity and the presence of orthogonal protecting groups make it an ideal building block for the efficient and controlled synthesis of complex drug molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, underscoring its importance for researchers and scientists engaged in the pursuit of novel therapeutics.
References
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]
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4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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1-Boc-4-AP - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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N-tert-Butoxycarbonyl-4-piperidone - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (n.d.). Retrieved January 20, 2026, from [Link]
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tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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United States Patent - Googleapis.com. (2015, February 19). Retrieved January 20, 2026, from [Link]
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N-Boc-4-aminopiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE | 885274-90-8 [chemicalbook.com]
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